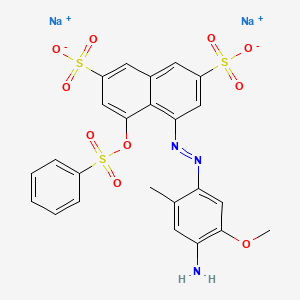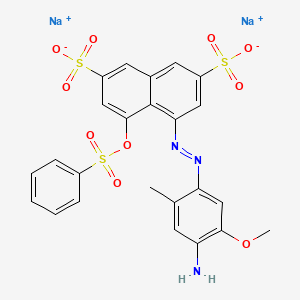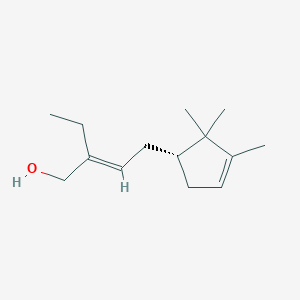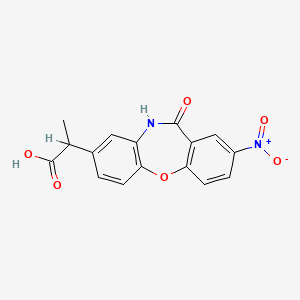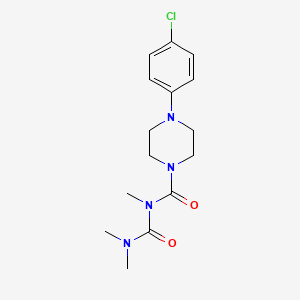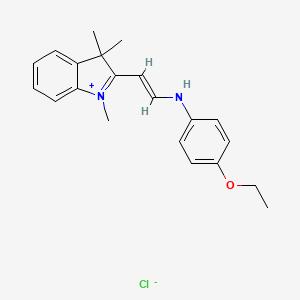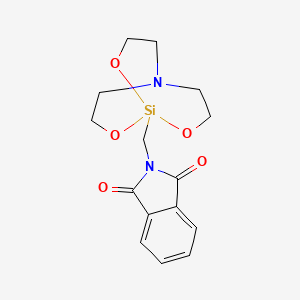
4-(3-((5-Chloro-1-ethyl-1,6-dihydro-6-oxo-4-pyridazinyl)amino)propoxy)-3-propylbenzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-((5-Chloro-1-ethyl-1,6-dihydro-6-oxo-4-pyridazinyl)amino)propoxy)-3-propylbenzoic acid is a complex organic compound with potential applications in various scientific fields. This compound features a benzoic acid core substituted with a propyl group and a propoxy chain linked to a pyridazinyl moiety. The presence of chlorine and ethyl groups further enhances its chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-((5-Chloro-1-ethyl-1,6-dihydro-6-oxo-4-pyridazinyl)amino)propoxy)-3-propylbenzoic acid typically involves multi-step organic reactions. The process begins with the preparation of the benzoic acid derivative, followed by the introduction of the propoxy chain and the pyridazinyl moiety. Key reagents include chlorinating agents, alkylating agents, and various catalysts to facilitate the reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the process and reduce production costs.
化学反応の分析
Types of Reactions
4-(3-((5-Chloro-1-ethyl-1,6-dihydro-6-oxo-4-pyridazinyl)amino)propoxy)-3-propylbenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity.
Substitution: The chlorine atom in the pyridazinyl moiety can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups like amines or ethers.
科学的研究の応用
4-(3-((5-Chloro-1-ethyl-1,6-dihydro-6-oxo-4-pyridazinyl)amino)propoxy)-3-propylbenzoic acid has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in treating various diseases, particularly those involving inflammation or microbial infections.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 4-(3-((5-Chloro-1-ethyl-1,6-dihydro-6-oxo-4-pyridazinyl)amino)propoxy)-3-propylbenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream effects. Pathways involved may include signal transduction, gene expression, and metabolic processes.
類似化合物との比較
Similar Compounds
- 4-(3-((5-Chloro-1-ethyl-1,6-dihydro-6-oxo-4-pyridazinyl)oxy)propoxy)-3-propylbenzoic acid
- 1-(5-Chloro-1-ethyl-6-oxo-1,6-dihydro-4-pyridazinyl)-4-piperidinecarboxamide
Uniqueness
Compared to similar compounds, 4-(3-((5-Chloro-1-ethyl-1,6-dihydro-6-oxo-4-pyridazinyl)amino)propoxy)-3-propylbenzoic acid stands out due to its unique combination of functional groups and structural features
特性
CAS番号 |
105170-63-6 |
|---|---|
分子式 |
C19H24ClN3O4 |
分子量 |
393.9 g/mol |
IUPAC名 |
4-[3-[(5-chloro-1-ethyl-6-oxopyridazin-4-yl)amino]propoxy]-3-propylbenzoic acid |
InChI |
InChI=1S/C19H24ClN3O4/c1-3-6-13-11-14(19(25)26)7-8-16(13)27-10-5-9-21-15-12-22-23(4-2)18(24)17(15)20/h7-8,11-12,21H,3-6,9-10H2,1-2H3,(H,25,26) |
InChIキー |
ZGRLHYNHBATWKF-UHFFFAOYSA-N |
正規SMILES |
CCCC1=C(C=CC(=C1)C(=O)O)OCCCNC2=C(C(=O)N(N=C2)CC)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


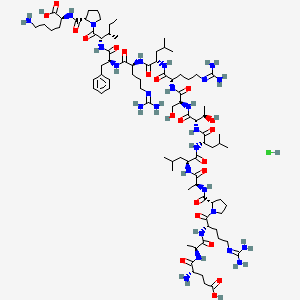
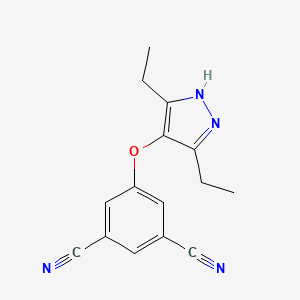

![2-[3-[[(1S)-2-(4,5-diphenyl-1,3-oxazol-2-yl)cyclohex-2-en-1-yl]methyl]phenoxy]acetic acid](/img/structure/B12778060.png)
